molecular formula C12H16N2O2 B1148686 (R)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine CAS No. 1213024-25-9

(R)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine

Cat. No.: B1148686
CAS No.: 1213024-25-9
M. Wt: 220.26764
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine is a chiral compound that features a piperazine ring attached to a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine typically involves the following steps:

    Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, often using halogenated intermediates.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be done using chiral chromatography or crystallization techniques.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the dihydrobenzo[b][1,4]dioxin moiety, converting it to a fully saturated benzodioxane ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenated intermediates and strong bases like sodium hydride are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ®-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine can serve as a building block for the construction of more complex molecules.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine

Potential medicinal applications include its use as a pharmacophore in the design of new drugs, particularly those targeting neurological or cardiovascular conditions.

Industry

In the materials science field, the compound can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which ®-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine exerts its effects depends on its specific interactions with molecular targets. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine: The enantiomer of the compound, which may exhibit different biological activity.

    2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)morpholine: A structurally similar compound with a morpholine ring instead of piperazine.

    2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine: Another analog with a pyrrolidine ring.

Uniqueness

®-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine is unique due to its specific chiral configuration and the combination of the piperazine and dihydrobenzo[b][1,4]dioxin moieties. This unique structure may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1213024-25-9

Molecular Formula

C12H16N2O2

Molecular Weight

220.26764

Synonyms

(R)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.